Dioxaziridine

Description

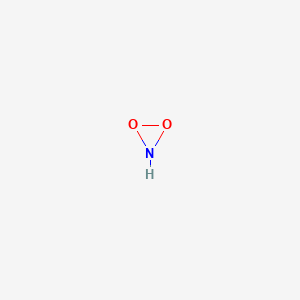

Structure

2D Structure

3D Structure

Properties

CAS No. |

67394-35-8 |

|---|---|

Molecular Formula |

HNO2 |

Molecular Weight |

47.014 g/mol |

IUPAC Name |

dioxaziridine |

InChI |

InChI=1S/HNO2/c1-2-3-1/h1H |

InChI Key |

UHWWQPCMYNTYOE-UHFFFAOYSA-N |

Canonical SMILES |

N1OO1 |

Origin of Product |

United States |

Contextualization Within Peroxide Chemistry: Unveiling Three Membered Heterocycles

Dioxaziridines are three-membered heterocyclic compounds containing one nitrogen and two oxygen atoms in a strained ring structure. biomedres.us They belong to the broader class of aza-peroxides, which are organic compounds possessing both a nitrogen atom and a peroxide group. biomedres.us The inherent strain of the three-membered ring, coupled with the weak O-O bond characteristic of peroxides, renders dioxaziridines highly reactive and often unstable intermediates. biomedres.usscispace.com

The chemistry of dioxaziridines is closely related to that of other three-membered heterocycles such as oxaziridines (one oxygen, one nitrogen, one carbon), diaziridines (two nitrogens, one carbon), and dioxiranes (two oxygens, one carbon). wikipedia.orgresearchgate.net While oxaziridines have found industrial application as intermediates in hydrazine (B178648) production and as reagents for oxidation and amination reactions, dioxaziridines remain a more specialized area of study due to their transient nature. wikipedia.org Unlike the more stable oxaziridines, dioxaziridines have not been isolated in a pure state but have been identified as fleeting intermediates in solution at low temperatures. biomedres.us

The table below provides a comparative overview of selected three-membered heterocycles, highlighting their ring composition.

| Heterocycle | Ring Atoms | Key Features |

| Dioxaziridine | 1 Nitrogen, 2 Oxygen | Highly reactive, unstable aza-peroxide. |

| Oxaziridine (B8769555) | 1 Nitrogen, 1 Oxygen, 1 Carbon | Used in synthesis for oxidation and amination. wikipedia.org |

| Diaziridine | 2 Nitrogen, 1 Carbon | Precursors for various nitrogen-containing heterocycles. researchgate.net |

| Dioxirane | 2 Oxygen, 1 Carbon | Powerful yet selective oxidizing agent. |

Historical Trajectories in Aza Peroxide Elucidation

The study of compounds containing both nitrogen and a peroxide group, broadly termed aza-peroxides, has a history spanning over a century, with the first mention in scientific literature dating back to 1900. biomedres.us However, this class of compounds, including dioxaziridines, remained relatively unexplored for a long time due to challenges in their synthesis and their inherent instability. biomedres.usnih.gov

The first experimental evidence for the existence of dioxaziridines as transient species came from photochemical studies at low temperatures. acs.org Researchers were able to generate and spectroscopically characterize aromatic nitroso oxides, which are precursors to dioxaziridines. acs.org Upon optical excitation at 77 K, these nitroso oxides were observed to convert to the corresponding nitro compounds, with the reaction presumed to proceed through a dioxaziridine intermediate. acs.org

The generation of dioxaziridines has been achieved through methods such as the photooxidation of aryl azides and O-substituted diazeniumdiolates. biomedres.us These methods typically produce dioxaziridines as unstable intermediates that are detected and characterized using techniques like UV-vis spectroscopy. biomedres.usacs.org The table below summarizes key methods for generating dioxaziridines as identified in research. biomedres.us

| Generation Method | Precursor | Conditions | Detection Method |

| Photooxidation of Aryl Azides | Aryl Azides (ArN₃) | Matrix isolation at low temperature (77 K) or room temperature in solution. biomedres.us | UV Spectroscopy biomedres.us |

| Photooxidation of Diazoniumdiolates | O-substituted diazeniumdiolates | Room temperature in solution. biomedres.us | UV Spectroscopy biomedres.us |

While direct isolation remains elusive, theoretical and computational studies have provided significant insights into the structure, stability, and reactivity of dioxaziridines, complementing the experimental observations. nih.govkoreascience.kr

Defining the Academic and Research Landscape for Dioxaziridine Systems

Photochemical Generation Strategies for this compound Ring Systems

Photochemistry provides the necessary energy to overcome the activation barriers for the formation of the strained and labile this compound ring. These methods often involve the generation of reactive species like nitrenes or excited-state molecules that can be trapped by oxygen or isomerize to the desired product. Dioxaziridines are frequently identified as unstable intermediates in these reactions, detected through spectroscopic techniques at low temperatures or by kinetic measurements. biomedres.us

The photooxidation of aryl azides is a key method for generating this compound intermediates. biomedres.us This process begins with the photochemical excitation of an aryl azide, leading to the extrusion of nitrogen gas and the formation of a highly reactive singlet aryl nitrene. d-nb.info This nitrene can then react with molecular oxygen (O₂) to produce a nitroso oxide intermediate. acs.org

While thermal conversion of nitroso oxides to dioxaziridines faces a high activation barrier, photochemical initiation makes the reaction feasible. acs.org Further photolysis of the nitroso oxide intermediate at low temperatures (e.g., 77 K) can induce a disrotatory ring closure to form the corresponding this compound. acs.orgresearchgate.net These dioxaziridines are extremely reactive and, even at 77 K, thermally convert to the corresponding nitro compounds. researchgate.net The existence of dioxaziridines formed via this pathway has been postulated based on spectroscopic data, kinetic analysis, and chemical trapping experiments. acs.orgresearchgate.net

Table 1: Examples of this compound Generation from Aryl Azide Photooxidation

| Precursor (Aryl Azide) | Method | Evidence for this compound Formation | Reference(s) |

|---|---|---|---|

| Phenyl azide | Photooxidation in solution at room temperature | ¹⁸O₂ marker experiments | biomedres.us |

| p-Methoxyphenyl azide | Photooxidation in solution at room temperature | ¹⁸O₂ marker experiments | biomedres.us |

| p-Nitrophenyl azide | Photooxidation in solution at room temperature | ¹⁸O₂ marker experiments | biomedres.us |

| 4-Azidostilbene | Photolysis at 77 K in MTHF | UV/vis spectroscopy | acs.org |

| 4-Azido-4'-nitrostilbene | Photolysis at 77 K in MTHF | UV/vis spectroscopy | acs.org |

| 4'-Azido-4-(dimethylamino)stilbene | Photolysis at 77 K in MTHF | UV/vis spectroscopy | acs.org |

The photooxidation of O-substituted diazeniumdiolates represents another route to this compound intermediates. biomedres.us These precursors, with the general structure R₂N-N(O)=NOR', are known to be photosensitive. researchgate.net Photolysis in the presence of oxygen can lead to the formation of dioxaziridines. biomedres.usscispace.com For instance, the photooxidation of O-benzyl-substituted diazeniumdiolate in solution at room temperature has been shown to generate a this compound intermediate, as inferred from kinetic measurements. biomedres.us

Cyclic dinitrones and nitrones serve as important precursors for the photochemical synthesis of more complex, bicyclic, and tricyclic systems containing the this compound moiety. The initial step is typically a photo-isomerization of a nitrone function to an oxaziridine (B8769555), which can then undergo further photochemical transformation.

Computational and experimental studies have explored the photoconversion of cyclic dinitrones into dioxaziridines. researchgate.net The process occurs in a stepwise manner. For example, the photochemical isomerization of hexamethyl-2,3-dihydropyrazine 1,4-dioxide results in the formation of a nitrone-oxaziridine intermediate along with a mixture of dioxaziridines. africaresearchconnects.com

A detailed computational investigation of 2,2,4,5-tetramethyl-2H-imidazole-1,3-dioxide revealed the mechanism. researchgate.net The initial step is the photo-excitation of the cyclic dinitrone, which leads to the formation of a photoproduct, an oxaziridine. researchgate.netresearchgate.net This oxaziridine intermediate can then undergo a subsequent photochemical reaction. Upon photo-irradiation, this oxaziridine undergoes a strongly allowed singlet-singlet transition, which is followed by passage through conical intersections (S0/S1) to form both trans- and cis-dioxaziridines. researchgate.netresearchgate.net

Table 2: Computational Details of 2,2,4,5-tetramethyl-2H-imidazole-1,3-dioxide Photoconversion

| Step | Process | Key Feature | Transition Moment / Barrier | Reference(s) |

|---|---|---|---|---|

| 1 | Dinitrone → Oxaziridine | S0→S1 transition followed by passage through S0/S1 conical intersection. | 3 Debye | researchgate.netresearchgate.net |

The photolysis of 4H-imidazole N-oxides and their corresponding 1,3-dioxides provides a pathway to this compound-containing photoproducts. nsc.ru The initial photochemical reaction of 4H-imidazole 3-oxides or 1,3-dioxides yields bicyclic oxaziridines. nsc.ru In the case of the 1,3-dioxides, these oxaziridine intermediates (specifically, 6-oxa-1,4-diazabicyclo[3.1.0]hex-3-ene 4-oxides) can undergo further photolysis. nsc.ru This subsequent irradiation yields a mixture of stereoisomeric cis- and trans-dioxaziridines, which are tricyclic compounds (3,7-dioxa-1,4-diazatricyclo[4.1.0.0²,⁴]heptanes). nsc.ru Computational studies on 5-phenyl-4,4-dimethyl-4H-imidazole 1,3-dioxides (IMDO) confirm that the initially formed oxaziridines, upon S0-S2 photo-excitation, give rise to their respective trans-dioxaziridines. researcher.lifenih.gov

As established in the preceding sections, the direct precursor to the final this compound in many photochemical pathways is an oxaziridine intermediate. researchgate.netnsc.ru The photo-irradiation of oxaziridines derived from cyclic dinitrone or 4H-imidazole N,N-dioxide systems can induce a second isomerization to form the this compound ring. researchgate.netresearchgate.netresearcher.life Computational studies have shown that upon absorbing light, the oxaziridine is promoted to an excited singlet state. researchgate.netresearchgate.net The molecule then decays non-radiatively through conical intersections between the excited state (S1) and the ground state (S0), leading to the formation of both trans- and cis-dioxaziridine isomers. researchgate.netresearchgate.net This final step completes the conversion from a dinitrone or related precursor to a stable, albeit often in a mixture, this compound product. nsc.ru

Photoconversion Mechanisms from Cyclic Dinitrone and Nitrone Precursors

Photo-Isomerization of 4H-Imidazole N-oxides to this compound Photoproducts

Thermal and Rearrangement-Driven Routes to this compound Species

The formation of the three-membered this compound ring is often proposed as a transient step in larger reaction sequences, accessible through thermal or rearrangement pathways involving specific precursors. These routes are typically not for isolation but are key to understanding reaction mechanisms.

Cyclization of Nitroso O-oxides

Dioxaziridines can be formed from the cyclization of nitroso O-oxides (RNOO). biomedres.us These nitroso O-oxides are themselves reactive intermediates, isoelectronic with ozone and carbonyl oxides. researchgate.net The transformation from a nitroso O-oxide to a this compound is a unimolecular isomerization. researchgate.net

The first experimental evidence for this pathway came from low-temperature photochemical experiments. acs.orgmdpi.com In a key study, singlet nitroso oxides (ArNOO) were generated by the thermal reaction of triplet nitrenes with molecular oxygen at 95 K in a 2-methyltetrahydrofuran (B130290) solution. acs.org Subsequent photolysis of these nitroso oxides at 77 K with high-intensity light led to the formation of new intermediates, which were identified as dioxaziridines. acs.org These dioxaziridines are highly reactive and, at 77 K, thermally revert to the corresponding nitro compounds. acs.org

While this cyclization is a viable pathway, theoretical calculations have suggested a high activation barrier for the process, which initially cast doubt on it being a common thermal decay route for nitroso oxides. sciforum.net However, kinetic studies of aromatic nitroso oxide consumption, which show first-order kinetics, are consistent with a unimolecular decay process such as cyclization to a this compound. sciforum.net

Table 1: Generation of Dioxaziridines from Nitroso O-Oxide Precursors

| Precursor | Method | Conditions | Intermediate | Product | Ref |

|---|---|---|---|---|---|

| Triplet Arylnitrenes + O₂ | Thermal Reaction followed by Photolysis | 95 K, then 77 K in 2-methyltetrahydrofuran | Singlet Nitroso Oxides | Dioxaziridines | acs.org |

Proposed Nitro-Peroxynitroso Rearrangements

This compound has been proposed as a highly unstable intermediate in the rearrangement of certain nitro compounds. nih.govresearchgate.net Specifically, in the gas-phase fragmentation analysis of nitro-fatty acids, a proposed mechanism involves an initial rearrangement of the nitro group to a peroxynitroso species. nih.govresearchgate.net This "nitro-peroxynitroso rearrangement" is hypothesized to proceed through a transient three-membered this compound ring. nih.govresearchgate.net

The proposed sequence begins with the nitroalkene, which undergoes a rearrangement of the oxygen atoms on the nitro group. This step may form an unstable this compound that quickly rearranges into a charged peroxynitroso species. nih.govresearchgate.net This species then participates in subsequent intramolecular cycloadditions. nih.govresearchgate.net The involvement of the this compound in this mechanism is supported by quantum mechanics calculations and analysis of isotopically labeled parent molecules. nih.gov

Advanced Approaches for Identification and Detection of Transient this compound Intermediates

Due to their high reactivity and transient nature, dioxaziridines cannot be isolated as pure substances and require sophisticated techniques for their detection and characterization. biomedres.us

Spectroscopic Characterization in Low-Temperature Solutions

The direct detection of dioxaziridines has been successfully achieved by employing spectroscopic methods in low-temperature solutions, which slow down their decomposition. biomedres.us Unstable this compound intermediates have been identified in solutions of 2-methyltetrahydrofuran at 77 K and in acetonitrile (B52724) at 298 K. biomedres.us

The primary tool for their identification under these conditions is UV-Visible (UV/Vis) spectroscopy. biomedres.us In studies where nitroso oxides were photolyzed at 77 K, the formation of dioxaziridines was monitored using stationary UV/Vis spectroscopy. acs.org Electron Spin Resonance (ESR) spectroscopy has also been used to characterize these transient species. acs.org

Researchers have determined the kinetics of the subsequent thermal decay of dioxaziridines back to their corresponding nitro compounds in these low-temperature solutions. For several aryl-substituted dioxaziridines, the rate constant for this ring-opening reaction at 77 K was found to be consistent at 0.0030 ± 0.0005 s⁻¹. acs.org The use of low-temperature NMR and IR spectroscopy are also powerful general techniques for identifying and studying short-lived reaction intermediates. nih.govmdpi.com

Table 2: Spectroscopic Data for this compound Intermediates in Solution

| Technique | Solvent | Temperature | Observation | Ref |

|---|---|---|---|---|

| UV/Vis Spectroscopy | 2-Methyltetrahydrofuran | 77 K | Characterization of this compound formed from photolysis of nitroso oxide. | acs.org |

| ESR Spectroscopy | 2-Methyltetrahydrofuran | 77 K | Characterization of transient this compound intermediate. | acs.org |

Matrix Isolation Techniques for Spectroscopic Capture

Matrix isolation is a powerful technique for trapping and studying highly reactive molecules. It involves co-condensing a precursor with a large excess of an inert gas (like argon or neon) at cryogenic temperatures (typically 4-20 K) onto a spectroscopic window. lookchem.commdpi.com This forms a rigid, inert matrix that isolates individual molecules, preventing reactions and allowing for detailed spectroscopic analysis. lookchem.com

This technique has been successfully applied to the study of dioxaziridines. lookchem.comscispace.com One method involves the photooxidation of aryl azides trapped in the matrix. biomedres.us A more advanced approach utilizes biphotonic photochemistry in hard glassy solvent matrices at temperatures as low as 10 K to generate aryldioxaziridines, which could not be formed via continuous, lower-intensity irradiation. lookchem.com

Once trapped, the intermediates are interrogated using various spectroscopic methods.

Infrared (IR) Spectroscopy provides information on the vibrational modes of the trapped molecule, allowing for structural identification, especially when combined with isotopic substitution studies. scispace.comnih.gov

UV/Vis Spectroscopy is used to study the electronic transitions of the isolated species. scispace.comrsc.orgnih.gov

Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) can be used during the warming of the matrix (annealing) to detect subliming molecules. Using tunable vacuum ultraviolet (VUV) light for ionization can help differentiate between isomers. uhmreactiondynamics.org

These matrix isolation experiments, often coupled with quantum chemical calculations, provide unambiguous evidence for the formation of dioxaziridines and allow for detailed characterization of their structure and properties. mdpi.comnih.gov

Quantum Chemical Elucidation of this compound Electronic and Geometric Structures

Quantum chemical calculations offer a microscopic view of this compound, detailing its structure and electronic makeup with high precision. These theoretical approaches are crucial for characterizing this transient three-membered ring system, which is often challenging to study experimentally.

For molecules with complex electronic structures, such as those involved in bond-breaking or excited states, high-level ab initio methods are essential. Multiconfigurational Self-Consistent Field (MC-SCF) methods, particularly the Complete Active Space Self-Consistent Field (CASSCF) approach, are employed to correctly describe the electronic wave function where electron correlation is significant. researchgate.net These methods are vital for studying the potential energy surfaces of reactions involving this compound, such as its formation from nitroso oxides or its isomerization. sciforum.net For instance, CASSCF calculations have been used to investigate the electronic structure of intermediates in photochemical reactions leading to dioxaziridines, ensuring an accurate description of near-degeneracies in electronic states. researchgate.netrsc.org

To incorporate dynamic electron correlation, which is crucial for quantitative accuracy, methods like Multireference Møller–Plesset Perturbation Theory (MRMP) are often applied as a correction to the MC-SCF reference wave function. researchgate.netresearchgate.net The extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) is another powerful tool used to investigate the geometries of ground states and minimal energy conical intersections (MECIs) in related photochemical systems. researchgate.net These sophisticated calculations provide reliable energy profiles and structural data, which are fundamental to understanding the stability and reactivity of this compound and its isomers. researchgate.netuu.nl

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used for the structural analysis of this compound and its derivatives. ichem.md DFT methods, such as B3LYP and ωB97X-D, coupled with appropriate basis sets like 6-311+G(d,p), are routinely used to optimize molecular geometries and predict vibrational frequencies. nih.govnih.govacs.org

Computational studies have used DFT to determine key geometric parameters of the this compound ring. For a substituted 3-amino-1,2,3-dioxazetidine, which contains the core this compound structure, DFT calculations predicted bond lengths of 1.42 Å for C-O, 1.49 Å for O-N, and 1.46 Å for the O-O bond. nih.gov The ring exhibits a puckered conformation, deviating from planarity. nih.gov DFT is also employed to calculate thermodynamic properties, helping to assess the relative stability of this compound compared to its isomers. researchgate.net For example, calculations on N-nitroso-diaziridine showed two equivalent ground state conformers with a rotational energy barrier around the N-N bond of approximately 12-20 kJ/mol. researchgate.net

| Parameter | Value |

|---|---|

| C-O Bond Length | 1.42 Å |

| O-N Bond Length | 1.49 Å |

| O-O Bond Length | 1.46 Å |

| C-N Bond Length | 1.47 Å |

| Ring Puckering Angle (ϕ) | 15.3° |

Understanding the chemistry of this compound requires a detailed map of its potential energy surface (PES). Computational methods allow for the exploration of the PES, identifying stable isomers (minima), transition states (saddle points), and the pathways connecting them. uzh.chnih.gov Global reaction route mapping techniques can reveal the entire landscape of isomerization and dissociation channels available to a molecule with a given formula, such as H3CNO3, which includes this compound as a possible isomer. uzh.chiqce.jp

These explorations have shown that this compound is often a local minimum on the PES, but it is typically separated from more stable isomers by significant energy barriers. uzh.ch For example, the isomerization of a nitroso oxide to a this compound has been calculated to have a high activation barrier of around 150–170 kJ/mol, suggesting this pathway is not favorable under normal conditions. sciforum.net Conformer analysis, often performed using DFT, helps in identifying the most stable spatial arrangements of substituted dioxaziridines and the energy barriers for interconversion between them. researchgate.netmdpi.com

Density Functional Theory (DFT) Applications in Structural Analysis

Mechanistic Probes through Computational Simulations

Computational simulations are pivotal in unraveling the dynamic processes of this compound chemistry, particularly those initiated by light. These simulations can trace the complex, ultrafast events that occur in excited electronic states.

The photochemical formation and reactions of this compound are governed by the decay of electronic excited states. researcher.life A key mechanism for this decay is passage through conical intersections (CIs), which are points of degeneracy between two electronic states (e.g., S1/S0, S2/S1). CIs act as efficient funnels for rapid, non-radiative relaxation from an upper electronic state to a lower one. researcher.life

Computational studies have extensively mapped these decay pathways. For example, the formation of oxaziridines and subsequently dioxaziridines from the photo-isomerization of imidazole (B134444) N-oxides involves a series of CIs. nih.gov In one case, a molecule in the vertically excited S2 state decays through an S2/S1 CI and then an S0/S1 CI to form an oxaziridine. researcher.lifenih.gov In a more complex scenario involving a different substituent, the pathway involves three consecutive CIs (S3/S2, S2/S1, and S0/S1). researcher.lifenih.govresearchgate.net The formation of trans- and cis-dioxaziridines from an oxaziridine precursor under photo-irradiation also proceeds through S0/S1 conical intersections. researchgate.netresearchgate.net The geometries at these CIs are often highly distorted, featuring kinked C-N-O structures that facilitate the ring closure. researchgate.net

| Precursor System | Excitation | Decay Pathway | Product | Reference |

|---|---|---|---|---|

| 2-Methyl-substituted Imidazole N-oxide | S0 → S2 | S2 → S2/S1 CI → S0/S1 CI | Oxaziridine | researcher.lifenih.gov |

| 2-Phenyl-substituted Imidazole N-oxide | S0 → S3 | S3 → S3/S2 CI → S2/S1 CI → S0/S1 CI | Oxaziridine | researcher.lifenih.gov |

| Oxaziridine from Imidazole 1,3-dioxide | S0 → S2 | S2 → S0/S1 CI | trans-Dioxaziridine | nih.govresearchgate.net |

| Cyclic Dinitrone | S0 → S1 | S1 → S0/S1 CI | Oxaziridine | researchgate.net |

Photoisomerization is a fundamental reaction for this compound, often representing both its primary formation route and a subsequent reaction pathway. Computational chemistry provides detailed step-by-step mechanisms for these light-induced transformations. researcher.life The conversion of cyclic dinitrones to oxaziridines and then to dioxaziridines has been thoroughly investigated using computational methods. researchgate.netreferencecitationanalysis.comresearchgate.net

The process typically begins with the absorption of light, promoting the molecule to an excited singlet state (S1 or S2). researchgate.net For instance, in a cyclic dinitrone, an allowed S0-S1 transition is followed by relaxation on the excited state surface towards a low-lying S0/S1 conical intersection, which is responsible for the formation of the initial oxaziridine photoproduct. researchgate.net This oxaziridine can then undergo a subsequent photochemical reaction. Under further irradiation, it can be excited and undergo another isomerization through a different S0/S1 conical intersection to form the final trans- and cis-dioxaziridine products. researchgate.netresearchgate.net These computational studies not only identify the key intermediates and transition states but also calculate the energy barriers for the reverse thermal reactions, explaining, for instance, why some photoproducts are more stable than others. researcher.lifenih.gov

Theoretical Exploration of Reverse Thermal Isomerization Pathways

Theoretical and computational studies have been instrumental in elucidating the mechanisms of reverse thermal isomerization of dioxaziridines and related oxaziridine systems. These processes, often competing with photochemical pathways, are critical for understanding the stability and reactivity of these strained three-membered rings. Quantum mechanical calculations have revealed the energy barriers and transition state geometries associated with the thermal reversion of dioxaziridines to their precursor compounds, such as cyclic dinitrones.

For instance, computational investigations into the photochemistry of cyclic dinitrones, like 2,2,4,5-tetramethyl-2H-imidazole-1,3-dioxide, have also explored the reverse thermal isomerization of the resulting this compound photoproducts. researchgate.netresearchgate.net These studies indicate that the this compound can revert to the parent dinitrone through a transition state with a significant energy barrier, calculated to be in the range of 30–40 kcal/mol. researchgate.netresearchgate.netresearchgate.net The imaginary frequency of this transition state, often around 1000i cm⁻¹, confirms the nature of the pathway. researchgate.netresearchgate.netresearchgate.net

Similarly, research on 4H-imidazole N-oxide systems has provided insights into the reverse thermal isomerization of both oxaziridine and this compound photoproducts. researcher.liferesearcher.life Computational studies on 5-phenyl-4,4-dimethyl-4H-imidazole 3-oxides (IMO) and 1,3-dioxides (IMDO) have shown that the energy barriers for the oxaziridine-to-parent nitrone conversion are significantly lower in these systems (27–33 kcal/mol) compared to their 2H-imidazole N-oxide counterparts (approximately 38 kcal/mol). researcher.liferesearcher.life This finding aligns with experimental observations of faster thermal isomerizations in the former. researcher.liferesearcher.life Furthermore, these studies have demonstrated that substituent effects play a crucial role, with electron-donating groups on the phenyl ring decreasing the barrier height for reverse isomerization. researcher.liferesearcher.life

In the case of 5,5-dimethyl-1-pyrroline (B8520582) 1-oxide (DMPO), a popular spin-trap agent, the reverse thermal process for the corresponding oxaziridine to reform the parent nitrone involves a transition state situated at a calculated 60 kcal/mol above the oxaziridine geometry. researchgate.net This high barrier highlights the relative thermal stability of this particular oxaziridine. The exploration of these reverse pathways is crucial for predicting the lifetime and fate of dioxaziridines under various conditions.

Activation Barrier Calculations for this compound Formation and Interconversion

Computational chemistry provides essential data on the activation energies required for the formation and interconversion of dioxaziridines. These calculations are key to understanding the feasibility and kinetics of reactions involving these high-energy species. The formation of dioxaziridines often proceeds from the photo-excitation of precursors like cyclic dinitrones. researchgate.netresearchgate.net For example, the photoconversion of 2,2,4,5-tetramethyl-2H-imidazole-1,3-dioxide involves an initial photo-excitation to the S1 state, followed by passage through a low-lying conical intersection (S0/S1) to form the this compound. researchgate.netresearchgate.net

Quantum mechanical studies on 4H-imidazole 1,3-dioxides (IMDO) have shown that the formation of both upward and downward twisted dioxaziridines can occur through low-lying S0/S1 conical intersections. researcher.lifecolab.ws The subsequent photo-excitation of the intermediate oxaziridines can then lead to the respective trans-dioxaziridines. researcher.liferesearcher.life

The interconversion between different isomeric forms of dioxaziridines and their precursors has also been a subject of theoretical investigation. The activation energies for the interconversion of different this compound isomers have been calculated, with some studies revealing barriers as low as approximately 1 kcal/mol. scispace.com In the reaction of formalhydrazone with singlet oxygen, computational data point to a [2+2] pathway via diradicals to form 3-amino-1,2,3-dioxazetidine, a related four-membered ring system, with a barrier of 16 kcal/mol. nih.gov

The table below summarizes some calculated activation barriers for processes involving this compound and related compounds.

| Precursor/Reactant | Product/Process | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| 2,2,4,5-tetramethyl-2H-imidazole-1,3-dioxide | This compound (Reverse thermal isomerization) | Not Specified | 30-40 | researchgate.netresearchgate.net |

| 5-phenyl-4,4-dimethyl-4H-imidazole 3-oxide (IMO) | Parent Nitrone (Reverse thermal isomerization) | Quantum Mechanical | 27-33 | researcher.liferesearcher.life |

| 2H-imidazole N-oxide analogue | Parent Nitrone (Reverse thermal isomerization) | Quantum Mechanical | ~38 | researcher.liferesearcher.life |

| 5,5-dimethyl-1-pyrroline 1-oxide (DMPO) derived oxaziridine | Parent Nitrone (Reverse thermal process) | Not Specified | 60 | researchgate.net |

| Formalhydrazone + ¹O₂ | 3-amino-1,2,3-dioxazetidine | CCSD(T)//DFT | 16 | nih.gov |

| Hydroperoxymethyl diazene | 3-amino-1,2,3-dioxazetidine | CCSD(T)//ωB97X-D | 53 | nih.gov |

| This compound Isomers | Interconversion | Not Specified | ~1 | scispace.com |

Predictive Modeling of this compound Reactivity

Theoretical Assessment of Electrophilic Oxygen Transfer Characteristics

Dioxaziridines, much like their N-sulfonyl- and N-phosphinoyloxaziridine analogues, are considered powerful electrophilic oxygen transfer agents. Computational studies have been pivotal in characterizing the transition state and mechanism of this transfer. Theoretical calculations on the transfer of oxygen from oxaziridines to nucleophiles like alkenes indicate a concerted but asynchronous process. nih.gov

In this transition state, the cleavage of the N-O bond is more advanced than the formation of the C-O bond. nih.gov This leads to a significant buildup of partial negative charge on the nitrogen atom. nih.gov Consequently, factors that can stabilize this incipient negative charge are predicted to enhance the reactivity of the this compound as an electrophilic oxidant. nih.gov This principle is supported by the observation that substituting oxaziridines with electron-withdrawing groups markedly increases their reactivity towards oxygen transfer. nih.gov

Theoretical studies have also focused on the relative electrophilicity of the two oxygen atoms within the this compound ring. scispace.com Computational analyses suggest that in certain systems, one oxygen atom should be more electrophilic than the other, guiding the regioselectivity of the oxygen transfer reaction. scispace.com The ability to theoretically predict and modulate the electrophilic character of dioxaziridines is crucial for designing new and more efficient oxidation reagents for synthetic chemistry.

Computational Analysis of Radical Mechanism Pathways

Beyond their role as electrophilic oxidants, dioxaziridines can also participate in reactions involving radical mechanisms. Computational studies are essential for exploring these high-energy pathways, which are often difficult to probe experimentally. Theoretical models have been used to predict the propensity of certain this compound derivatives to undergo homolytic bond cleavage.

For example, computational studies on 3-hydroperoxythis compound predict its susceptibility to homolytic cleavage of the O-O bond. vulcanchem.com This fragmentation is calculated to generate nitric oxide (NO) and hydroxyl radicals (·OH), highlighting a potential radical-based reactivity profile. vulcanchem.com Similarly, the reaction of triplet phenylnitrene with molecular oxygen can lead to a this compound, and the unimolecular isomerization of this species has been studied computationally. researchgate.net

The electronic character of peroxy intermediates, such as nitrooxides formed in photochemical reactions with triplet oxygen, has been investigated using theoretical methods. researchgate.net These studies show that electron-withdrawing substituents on phenyl nitrosamines can lead to low-lying triplet nitrooxide diradicals, indicating a clear electronic dependence on the stability of radical intermediates. researchgate.net Such computational analyses are vital for understanding the complex, multi-faceted reactivity of dioxaziridines, which can be channeled through either electrophilic or radical pathways depending on their substitution and the reaction conditions.

Modeling for High Energy Density Material (HEDM) Properties of this compound Derivatives

The inherent ring strain and high nitrogen and oxygen content of the this compound ring make its derivatives attractive candidates for high energy density materials (HEDMs). um.es Computational modeling plays a crucial role in the rational design and prediction of the energetic properties of these novel compounds, guiding synthetic efforts towards the most promising targets. siena.edu

Theoretical investigations have been carried out on a series of trinitromethane (B1605510) derivatives of three-membered heterocyclic rings, including this compound. nih.govresearchgate.net Using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVDZ level, researchers have estimated key HEDM properties. nih.gov These calculations reveal that many of the proposed this compound-based molecules exhibit high positive solid-phase heats of formation, substantial crystal densities, and impressive detonation velocities and pressures, while maintaining acceptable impact sensitivities. nih.govresearchgate.net

Furthermore, conceptual "green" HEDMs have been designed based on N₂H₂O isomers, including oxadiaziridines (related to dioxaziridines). researchgate.net These computational designs aim for compounds that not only possess high energy densities and kinetic stability but also have decomposition pathways that are environmentally benign. researchgate.net The very high energy densities calculated for oxadiaziridines are particularly encouraging for the development of next-generation green energetic materials. researchgate.net

The table below presents a selection of computationally designed HEDM candidates based on three-membered rings and their predicted properties.

| Compound Class | Key Predicted Properties | Computational Approach | Potential Application | Reference |

| Trinitromethane derivatives of this compound | High heat of formation, crystal density, detonation velocity, and pressure. | DFT (B3LYP/aug-cc-pVDZ) | HEDMs, Oxidizers in solid propellants | nih.govresearchgate.net |

| Oxadiaziridine derivatives (-CN, -N₃, -NF₂, -NH₂, -NHNO₂, -NO₂, -ONO₂) | High and positive heats of formation due to ring strain. | DFT (B3LYP/6-311G**) | High energy materials | researchgate.net |

| N₂H₂O isomers (including oxadiaziridines) | High energy densities, kinetic stability. | Not Specified | Green HEDMs | researchgate.net |

Reactivity and Mechanistic Pathways Involving Dioxaziridine Intermediates

Oxygen Atom Transfer Reactivity of Dioxaziridines

The transfer of an oxygen atom is a characteristic reaction of dioxaziridines, driven by the release of ring strain and the formation of more stable products.

In certain molecular architectures, a dioxaziridine intermediate can transfer an oxygen atom to another part of the same molecule. This process is often observed in the fragmentation and rearrangement of larger molecules where the this compound moiety is formed in situ. For instance, in the analysis of nitro-fatty acids, proposed fragmentation mechanisms involve intramolecular cyclization to form a transient pentacycle, which then undergoes a retro-1,3-cycloaddition. nih.gov This Criegee-like fragmentation results in the formation of a nitrile and an unstable carbonyl peroxide, demonstrating a complex intramolecular oxygen transfer pathway. nih.gov While not a direct transfer from a stable this compound, this illustrates the tendency for oxygen migration within a molecule once a strained, peroxide-like intermediate is formed. nih.gov

Dioxaziridines can act as electrophilic oxygen sources, transferring an oxygen atom to a variety of external nucleophiles. This reactivity is analogous to that of the more extensively studied oxaziridines and dioxiranes. nih.gov Theoretical and experimental studies on related N-sulfonyloxaziridines show that they effectively transfer oxygen to nucleophiles such as sulfides, phosphines, selenium compounds, and alkenes. nih.govwayne.edu Computational studies indicate the transition state for oxygen transfer involves a concerted, asynchronous process where the N-O bond cleavage is more advanced than the formation of the new carbon-oxygen bond. nih.gov This process results in a significant buildup of partial negative charge on the nitrogen atom. nih.gov

An example demonstrates the intermolecular oxygen transfer from a proposed this compound intermediate to an alkene like 2,3-dimethyl-2-butene. scispace.com The electrophilicity of the this compound, and thus its reactivity, is significantly enhanced by the presence of electron-withdrawing groups on the nitrogen atom. nih.gov

As potent oxygen transfer agents, dioxaziridines function as effective oxidants in organic synthesis. savemyexams.com They belong to a class of oxidants characterized by a strained three-membered ring containing two electronegative heteroatoms. nih.gov This structural feature makes them suitable for a range of oxidative transformations, including the oxidation of alkanes, alkenes, arenes, amines, and sulfides. nih.gov The reactions are typically stereospecific and proceed without generating strongly acidic or basic byproducts, which is a significant advantage in complex syntheses. nih.gov

The generation of dioxaziridines can be achieved through methods such as the reaction of singlet oxygen with azomethines, which are formed via electron transfer. biomedres.us The resulting 1,2,4-dioxazolidine compounds are formed from these this compound-like intermediates. biomedres.us

Table 1: Examples of Oxidative Transformations by Related Heterocyclic Oxidants

| Substrate Type | Oxidizing Agent Class | Product Type |

|---|---|---|

| Alkenes | N-sulfonyloxaziridines | Epoxides |

| Sulfides | N-sulfonyloxaziridines | Sulfoxides |

| Enolates | N-sulfonyloxaziridines | α-Hydroxy ketones |

| Alkanes | Dioxiranes | Alcohols |

This table showcases the general reactivity of the broader class of strained three-membered ring oxidants, including the closely related oxaziridines and dioxiranes, which informs the expected reactivity of dioxaziridines. nih.govwikipedia.org

The efficiency of oxygen atom transfer reactions can be significantly influenced by the coupling of the oxygen transfer step with a proton transfer. This concerted mechanism, known as Atom-Proton Transfer (APT), can avoid the formation of high-energy intermediates. unc.edu In studies of water oxidation by single-site ruthenium complexes, the transfer of an oxygen atom from a metal-oxo species to a water molecule is accelerated by the presence of a base. unc.edu The base acts as a proton acceptor in a concerted process, lowering the activation barrier for the O-O bond-forming step. unc.edu

This principle can be extended to this compound chemistry. A proton-promoted oxygen atom transfer mechanism can be more favorable than a proton-coupled electron transfer (PCET) pathway for the oxidation of certain substrates. nih.gov For a this compound, protonation of the nitrogen or one of the oxygen atoms could enhance its electrophilicity, thereby facilitating the attack by a nucleophile in a process where the proton is ultimately transferred along with the oxygen atom to the substrate or to a base in the reaction medium.

Role of Dioxaziridines as Oxidizing Agents

Rearrangement and Isomerization Dynamics of Dioxaziridines

Beyond atom transfer, dioxaziridines can undergo structural rearrangements, particularly under energetic conditions that promote homolytic bond cleavage.

Dioxaziridines and their structural analogues, oxaziridines, are known to undergo rearrangement reactions when subjected to UV irradiation or in the presence of single-electron transfer (SET) reagents. wikipedia.orgrsc.org These reactions proceed through radical intermediates, leading to the formation of new structural scaffolds. nih.gov

For example, the photoinduced rearrangement of 2-substituted quinoxaline (B1680401) 1,4-dioxides proceeds through intermediate oxaziridines and potentially this compound analogs, which are generated under UV irradiation. mdpi.com These reactive intermediates can then isomerize to more stable products. mdpi.com

Visible-light photoredox catalysis provides a mild and efficient method for initiating rearrangements via a SET pathway. sigmaaldrich.comsigmaaldrich.com The selective rearrangement of oxaziridines to amides has been achieved using this method in the presence of a weak base. rsc.org This transformation is initiated by a single-electron transfer from the photocatalyst, leading to a radical intermediate that rearranges to the final product. rsc.orgresearchgate.net The use of different photocatalysts and conditions can allow for the selective rearrangement of oxaziridines into either nitrones or amides. sigmaaldrich.com

Table 2: Conditions for Radical-Mediated Rearrangements of Oxaziridines

| Condition | Initiator | Intermediate Type | Major Product(s) |

|---|---|---|---|

| UV Irradiation | UV Light (e.g., 365 nm) | Radical | Lactams (from spirocyclic oxaziridines) |

| Single Electron Transfer | Cu(I) complexes | Nitrogen and Carbon Radicals | Lactams, addition products |

This table summarizes findings from the study of oxaziridines, which serve as a model for the expected radical-mediated reactivity of dioxaziridines. wikipedia.orgrsc.orgsigmaaldrich.com

Photorearrangement Pathways to Different Product Classes

The photochemistry of dioxaziridines is a rich area of study, leading to a variety of molecular rearrangements. Computational studies have shed light on these complex pathways. For instance, the photolysis of 2H-imidazole 1,3-dioxides can lead to the formation of 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-ene 3-oxides. These are thermally unstable and can revert to the starting material. Further photolysis of these intermediates can yield a mixture of stereoisomeric 1,3-diaza-4,7-dioxatricyclo[4.1.0.03,5]heptanes. researchgate.net

In the case of 2H-imidazole-1,3-dioxide systems, a two-step photochemical process is proposed, with each step involving a conical intersection to ultimately form both trans and cis dioxaziridines. amazonaws.com The subsequent photoexcitation of these oxaziridines can then lead to their corresponding trans-dioxaziridines. researcher.liferesearcher.life

Computational investigations into the photoconversion of cyclic dinitrones to oxaziridines and subsequently to dioxaziridines have revealed the intricate mechanisms at play. The process begins with photo-excitation to a singlet state, followed by passage through a conical intersection to form an oxaziridine (B8769555). This oxaziridine can then undergo another photo-induced transformation, characterized by a strong singlet-singlet transition, to form trans- and cis-dioxaziridines via further conical intersections. researchgate.netresearchgate.net

Thermal Rearrangement Pathways, Including Ring Opening

Dioxaziridines are thermally labile, readily undergoing ring-opening reactions. At low temperatures, such as 77 K, they have been observed to thermally convert to the corresponding nitro compounds. acs.org The rate of this ring-opening reaction appears to be largely independent of the substituents on the ring. acs.orgresearchgate.net

Theoretical calculations on the parent this compound (HNOO) and N-phenylthis compound have shown that while they are experimentally observable species, they are separated from their more stable nitro-product isomers by a significant energy barrier, which is consistent with an orbitally symmetry-forbidden reaction. acs.org This high activation energy for ring-opening, with the exception of the pathway to the nitro-compound, highlights their relative, albeit transient, stability. researchgate.net

Ring Expansion Phenomena (e.g., to lactams)

While ring expansion is a well-documented reaction for the related oxaziridines, leading to the formation of lactams, this specific pathway is less commonly cited for dioxaziridines themselves. psu.edu The rearrangement of oxaziridines to lactams, often a photochemical process, has been utilized in the asymmetric synthesis of various natural and unnatural products. psu.edu For instance, spirocyclic oxaziridines can be converted to lactams. psu.edu It is plausible that this compound intermediates could be involved in analogous ring-expansion reactions, although direct evidence is less prevalent in the reviewed literature. The focus of ring expansion studies has largely been on the conversion of cyclic ketones to lactams via oxaziridine intermediates, a transformation akin to the Beckmann rearrangement. psu.edu

Dioxaziridines as Crucial Intermediates in Organic Transformations

The fleeting existence of dioxaziridines does not diminish their importance. They are frequently postulated as critical, short-lived intermediates that govern the outcome of various organic reactions.

Proposed Involvement in Nitro-Fatty Acid Fragmentation

The fragmentation of nitro-fatty acids in the gas phase, as studied by mass spectrometry, is thought to proceed through a mechanism involving a this compound intermediate. nih.gov The proposed pathway begins with the rearrangement of the nitro group, possibly via an unstable three-membered this compound ring, to form a peroxynitroso species. nih.gov This is followed by a series of steps including cycloaddition and fragmentation. nih.gov This proposed mechanism is analogous to ozonolysis and helps to explain the observed fragmentation patterns of these biologically significant molecules. nih.gov

Intermediacy in Nitrene-Oxygen Adduct Reactions

Dioxaziridines are considered key intermediates in the reactions of nitrenes with molecular oxygen. biomedres.usscispace.com The photooxidation of organic azides and the photochemical reduction of nitro compounds are believed to share a common intermediate: the adduct of a nitrene with oxygen. researchgate.netresearchgate.net This adduct can exist as a nitroso oxide, which can then cyclize to form a this compound. scispace.com These this compound rings can be formed from both nitro compounds and nitroso O-oxides. biomedres.us While they have not been isolated in a pure state, their existence as unstable intermediates has been inferred from spectroscopic evidence in low-temperature matrices. biomedres.us

Participation in Photooxidations (e.g., of imines and oximes, where dioxazetidines are also postulated)

Dioxaziridines have been implicated as intermediates in the photooxidation of various nitrogen-containing functional groups. The photooxidation of imines and oximes, for example, can lead to the formation of four-membered ring systems known as 1,2,3-dioxazetidines. biomedres.us These are thought to be generated from the reaction of singlet oxygen with the imine or oxime. biomedres.us However, the initial interaction and subsequent rearrangement pathways are complex and may involve this compound-like structures or related peroxy intermediates. For example, the photooxidation of benzophenone (B1666685) oxime derivatives has been studied in this context. biomedres.us The interplay between three- and four-membered aza-peroxide intermediates is a recurring theme in these photooxidation reactions.

Research on Substituted Dioxaziridines and Analogous Cyclic Peroxides

Synthesis and Mechanistic Studies of Functionalized Dioxaziridine Systems

The this compound ring, a three-membered heterocycle containing one nitrogen and two oxygen atoms, represents a significant synthetic challenge due to its high reactivity and instability. Experimental efforts have not succeeded in isolating dioxaziridines in a pure state; their existence is typically confirmed as unstable intermediates in solution at very low temperatures. biomedres.us For instance, evidence for dioxaziridines has been obtained in 2-methyltetrahydrofuran (B130290) at 77 K and in acetonitrile (B52724) at 298 K. biomedres.us These species are observed to be highly reactive, thermally decomposing to form the corresponding nitro compounds. acs.org

Theoretical and computational studies have therefore become indispensable tools for understanding these elusive molecules. Dioxaziridines, also referred to as aza-dioxiranes, can be conceptualized as forming from either nitro compounds [RN(O)O] or as the cyclic isomer of nitroso O-oxides (RNOO). biomedres.us The photochemical reactions of nitroso oxides at low temperatures have provided some of the primary experimental evidence for this compound formation. biomedres.us

Influence of Substituents on Reactivity and Stability

The influence of substituents on the stability and reactivity of the this compound ring is a subject primarily explored through computational chemistry due to the compound's transient nature. The inherent strain of the three-membered ring, combined with the weak O-O peroxide bond, makes the system prone to rapid ring-opening.

Computational studies on N-nitroso-dioxaziridine have calculated a ring inversion barrier of 27.46 kcal/mol, which is significantly higher than that for N-nitroso-aziridine (3.98 kcal/mol) and N-nitroso-oxaziridine (15.61 kcal/mol), suggesting that the electronic nature of the substituent on the nitrogen atom plays a crucial role in the ring's conformational stability. koreascience.kr

However, in terms of reactivity, one study on transiently observed dioxaziridines indicated that the rate of their ring-opening reaction to form nitro compounds was not significantly influenced by the substituents present. acs.org The rate constants for this decomposition at 77 K were found to be consistent across different substituted versions. acs.org This suggests that while substituents may affect conformational barriers, the fundamental instability of the O-O bond in the strained ring is the overwhelming driver of its decomposition, a pathway not easily modulated by peripheral chemical groups.

Theoretical investigations into trinitromethyl-substituted this compound have been conducted as part of a search for new high-energy-density materials, highlighting that substituents can be chosen to impart specific energetic properties, even if the resulting molecule remains highly unstable. researchgate.net

Comparative Analysis with Related Three-Membered Heterocycles

To better understand the properties of dioxaziridines, it is useful to compare them with their structural analogs: oxaziridines, diaziridines, and dioxiranes. These compounds share the feature of a strained three-membered ring containing at least two heteroatoms, leading to unique reactivity. nih.gov

Oxaziridines: Synthesis, Reactivity (Oxygen and Nitrogen Transfer), and Mechanistic Parallels

Oxaziridines feature a three-membered ring with one oxygen, one nitrogen, and one carbon atom. wikipedia.org Unlike dioxaziridines, they are a well-established class of compounds with diverse applications.

Synthesis: The most common method for synthesizing oxaziridines is the oxidation of imines with a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA). nih.gov Chiral N-sulfonyloxaziridines, which are widely used as asymmetric oxidizing agents, can be prepared by oxidizing a camphor (B46023) sulfonic acid-derived imine with Oxone. nih.gov

Reactivity: Oxaziridines are versatile reagents capable of electrophilic transfer of either an oxygen or a nitrogen atom, a reactivity stemming from the strained ring and the weak N-O bond. nih.govwikipedia.org

Oxygen Transfer: N-sulfonyloxaziridines are particularly effective for transferring an oxygen atom to various nucleophiles, including sulfides, amines, and enolates. nih.gov The reactivity is enhanced by electron-withdrawing groups on the nitrogen, which stabilize the incipient negative charge that develops on the nitrogen atom during the concerted, asynchronous oxygen transfer process. nih.gov Oxaziridinium salts, being positively charged, are even more powerful oxygen-transfer agents. nih.gov

Nitrogen Transfer: Electrophilic nitrogen transfer is favored when the nitrogen substituent is small (e.g., H). wikipedia.org N-unsubstituted oxaziridines are highly reactive towards nucleophiles and are typically generated in situ for amination reactions. nih.gov

Mechanistic Parallels: The factors governing reactivity in oxaziridines provide a framework for understanding potential this compound behavior. The enhanced oxygen-transfer ability of oxaziridines with electron-withdrawing N-substituents (like sulfonyl or perfluoroalkyl groups) suggests that similarly substituted dioxaziridines would also be potent electrophilic oxygen donors. nih.govwikipedia.org The stability of the nitrogen stereocenter in N-alkyloxaziridines, which have high barriers to inversion (25–32 kcal/mol), contrasts with the lower inversion barriers for N-acyl or N-sulfonyl derivatives due to stabilizing conjugation in the planar transition state. nih.gov This suggests that the N-substituent in a this compound would similarly influence its stereochemical stability.

| Feature | Oxaziridine (B8769555) | This compound (Predicted/Theoretical) |

| Ring Atoms | C, N, O | N, O, O |

| Stability | Generally stable, isolable | Highly unstable, transient intermediate |

| Synthesis | Oxidation of imines | Isomerization of nitroso oxides |

| Primary Reactivity | Electrophilic O or N transfer | Expected potent electrophilic O transfer |

Diaziridines: Structural Similarities and Research Trends

Diaziridines are three-membered heterocycles containing two nitrogen atoms and one carbon atom. They are valuable intermediates in organic synthesis.

Structural Similarities: Like dioxaziridines, diaziridines are high-strain ring systems. researchgate.net However, the N-N bond in diaziridines is generally more stable than the O-O bond in dioxaziridines, making them isolable compounds. The nitrogen atoms in the diaziridine ring are stereogenic and exhibit high configurational stability. researchgate.net Research trends focus on their use as precursors to diazirines for photoaffinity labeling and their application in ring-expansion reactions to generate larger nitrogen-containing heterocycles. researchgate.net The contrast in stability highlights the profound impact of the peroxide linkage on the properties of three-membered rings.

Dioxiranes: Comparisons in Electrophilic Oxygen Transfer

Dioxiranes, containing a three-membered ring with one carbon and two oxygen atoms, are highly effective and widely used electrophilic oxygen-transfer reagents. wikipedia.org

Comparisons in Reactivity: Dioxiranes are renowned for the epoxidation of alkenes, a reaction that proceeds via a concerted oxygen transfer through a spiro transition state. wikipedia.org They are powerful, metal-free oxidants. The reactivity of dioxiranes serves as a direct parallel for the expected behavior of dioxaziridines. In fact, perfluoroalkyloxaziridines are noted to have reactivity more similar to dioxiranes than to standard N-alkyloxaziridines. wikipedia.org This suggests that dioxaziridines, as "aza-dioxiranes," would function as exceptionally strong electrophilic oxidants, likely capable of oxidizing a wide range of substrates. The primary difference lies in their stability; while some dioxiranes can be isolated and characterized, dioxaziridines decompose rapidly. biomedres.uswikipedia.org

Exploration of Larger Cyclic Aza-Peroxide Systems

In contrast to the transient nature of three-membered dioxaziridines, larger cyclic aza-peroxides, which contain both a peroxide (O-O) bond and a nitrogen atom within a larger ring, are often stable and isolable. Their synthesis has been more successfully explored.

Five-Membered Rings (1,2,4-Dioxazolidines): A primary method for synthesizing 1,2,4-dioxazolidines involves the ozonolysis of olefins (like vinyl ethers or indenes) in the presence of imines or primary amines. biomedres.usscribd.comrsc.org The reaction proceeds via a [3+2] cycloaddition of the intermediate carbonyl oxide with the nitrogen-containing compound. biomedres.us Another route is the photooxidation of aziridines using singlet oxygen, which involves the 1,3-dipolar cycloaddition of singlet oxygen to an intermediate azomethine ylide. biomedres.us Three-component condensation reactions of ketones, hydrogen peroxide, and ammonia (B1221849) (or ammonium (B1175870) salts) can also yield bridged 1,2,4-dioxazolidines, sometimes referred to as azaozonides. nih.gov

Six-Membered Rings (1,2,4-Dioxazinanes): These heterocycles can be synthesized through the photooxygenation of allylic amines. This reaction generates β-aminohydroperoxides, which can then be reacted in situ with a ketone (e.g., acetone) in the presence of an acid catalyst to form the 1,2,4-dioxazinane ring. ijraset.com Another approach involves the zinc chloride-catalyzed diastereoselective reaction of 1,2-anhydrosugars with N-substituted nitrones, which creates sugar-fused dioxazinane structures. rsc.org

Four-Membered Dioxazetidines

Four-membered heterocyclic compounds containing two oxygen atoms and one nitrogen atom are known as dioxazetidines. These structures are a subject of interest from both theoretical and applied perspectives. researchgate.net However, their synthesis and utility remain areas that are not extensively explored. researchgate.netresearchgate.net

Dioxazetidines are part of a broader class of four-membered aza-peroxides, which also includes dioxazetes and dioxadiazetidines. biomedres.us The synthesis of related four-membered rings with one nitrogen, oxygen, or sulfur atom, such as azetidines, oxetanes, and thietanes, is often achieved through nucleophilic displacement reactions. britannica.combritannica.com However, these reactions are generally less facile for four-membered rings compared to their three-membered counterparts. britannica.com

One approach to synthesizing four-membered peroxide heterocycles is through the reaction of alkenes with singlet oxygen to produce 1,2-dioxetanes. biomedres.us It is anticipated that 1,2,3-dioxazetidines could be generated through a similar pathway involving the reaction of singlet oxygen with imines, though these are expected to readily decompose into carbonyl compounds. biomedres.us

Computational studies using density functional theory (DFT) have been employed to investigate the [2+2] cycloaddition reactions that could lead to four-membered heterocycles like oxazetidinone. These studies help in understanding the reaction pathways and predicting the stability of the resulting products. researchgate.net For instance, the reaction between formaldehyde (B43269) and isocyanic acid has been computationally studied, predicting oxazetidinone as a thermodynamically stable product. researchgate.net

Despite the challenges, a regioselective synthesis of polysubstituted 1,2-oxazetidines has been developed through a [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide (TBHP). researchgate.net In this method, TBHP serves as both the oxidant and the oxygen source for the carbonyl group in the final product. researchgate.net

The inherent ring strain of four-membered heterocycles makes them generally less stable than five- or six-membered rings. numberanalytics.com However, the presence of heteroatoms can provide some electronic stabilization. numberanalytics.com Their reactivity is characterized by ring-opening reactions, substitution reactions, and cycloaddition reactions. numberanalytics.com

Five-Membered 1,2,4-Dioxazolidines

Five-membered heterocyclic rings containing two oxygen atoms and one nitrogen atom are of significant interest in organic chemistry. nih.gov Among these, 1,2,4-dioxazolidines, also referred to as azaozonides, are a notable class of cyclic aza-peroxides. scispace.com

Several synthetic strategies have been developed to construct the 1,2,4-dioxazolidine ring system. The ozonolysis of specific unsaturated compounds is a primary method. biomedres.us For example, the ozonolysis of indenes in the presence of primary amines leads to the formation of 1,2,4-dioxazolidines through the intramolecular cyclization of the trapped carbonyl oxide intermediates. rsc.org Similarly, ozonolysis of vinyl ethers in the presence of imines has been investigated for the formation of this heterocyclic system. biomedres.us

Photochemical oxidation with singlet oxygen provides another route to 1,2,4-dioxazolidines. The photooxidation of aziridines in the presence of a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) can yield 1,2,4-dioxazolidines stereoselectively. biomedres.us

A straightforward method for synthesizing 1,2,4-dioxazolidines involves the Mannich reaction of an alicyclic ketone with hydrogen peroxide and ammonia. biomedres.us Additionally, a highly efficient, three-component condensation of 1,5-diketones, hydrogen peroxide, and an ammonia source has been reported for the synthesis of stable bridged 1,2,4-dioxazolidines, achieving high yields without the need for a catalyst. scispace.com

Computational studies, such as those using density functional theory (DFT), have been employed to understand the reaction mechanisms leading to related five-membered rings. For instance, the cycloaddition reactions of nitrones with isocyanates to form 1,4,2-dioxazolidines have been shown to proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. csic.esnih.gov

Emerging Research Directions and Future Outlook in Dioxaziridine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Dioxaziridines

The synthesis of dioxaziridines has traditionally been challenging due to their inherent instability. However, recent research has focused on developing greener and more sustainable methods, primarily centered around photochemical approaches that avoid harsh reagents and minimize waste.

A significant innovation is the use of light to induce the formation of dioxaziridines. One prominent method involves the photochemical isomerization of cyclic dinitrones. africaresearchconnects.com For instance, the exposure of hexamethyl-2,3-dihydropyrazine 1,4-dioxide to light leads to its transformation into a mixture including dioxaziridines. africaresearchconnects.com This approach utilizes light as a "reagentless" activator, aligning with the principles of green chemistry.

Another key green strategy is the photochemical reaction of nitroso oxides at low temperatures. acs.org It is proposed that the intramolecular conversion of nitroso oxides into nitro compounds can be initiated photochemically, proceeding through a dioxaziridine intermediate. acs.org This method allows for the generation of these elusive species under controlled conditions. Theoretical studies support that the photochemical disrotatory ring closure of 1,3-dipoles like nitroso oxides is an orbital symmetry-allowed process for forming three-membered heterocycles. acs.org

Future efforts in this area are expected to focus on enhancing the efficiency and selectivity of these photochemical reactions, potentially through the use of sensitizers and by moving towards continuous-flow photoreactors. researchgate.net These technologies can offer better control over reaction parameters, improve safety, and facilitate scalability, making the synthesis of dioxaziridines more practical and sustainable.

Development of Advanced Spectroscopic and In Situ Characterization Techniques

Due to their high reactivity and transient nature, the detection and characterization of dioxaziridines require sophisticated spectroscopic techniques. Dioxaziridines are often highly reactive species that are unstable at room temperature, necessitating observation at cryogenic temperatures, such as 77 K (-196 °C). acs.orgbiomedres.us

Matrix Isolation Spectroscopy has proven to be an indispensable tool. This technique involves trapping the reactive species in an inert solid matrix (like solid argon) at very low temperatures. fu-berlin.denih.gov This isolation prevents bimolecular reactions and allows for the spectroscopic study of the trapped molecule. fu-berlin.de It has been successfully used to study the photochemistry of precursors like p-azidoaniline, allowing for the characterization of intermediates, although in some cases, evidence for this compound intermediates was not found, highlighting the complexity of these reaction pathways. nih.govresearchgate.net

UV/Vis and ESR Spectroscopy are primary methods for the in situ characterization of dioxaziridines generated at low temperatures. Dioxaziridines are characterized by broad, long-wavelength absorption bands in their UV/vis spectra. acs.org Kinetic studies monitoring the decay of these absorption bands have allowed for the determination of the rate constants for their thermal ring-opening reactions. acs.org For example, the rate constants for the ring-opening of several substituted dioxaziridines at 77 K were all found to be approximately 0.0030 s⁻¹, indicating that the high strain of the ring, rather than substituent effects, dominates their reactivity. acs.orgacs.org

While these techniques have provided the first experimental evidence for the existence of dioxaziridines, researchers acknowledge the need for more definitive analytical data, such as from Infrared (IR) spectroscopy , to fully confirm their structure. africaresearchconnects.comacs.org The future development of advanced and highly sensitive spectroscopic methods, potentially including time-resolved techniques, will be crucial for gaining a more complete picture of the structure and dynamics of these fleeting molecules. Although Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation of stable organic molecules, its application to highly unstable dioxaziridines is challenging and not widely reported. google.commeasurlabs.com

Expansion of Multiscale Computational Modeling and Predictive Capabilities

Computational chemistry has become an essential tool for navigating the complex potential energy surfaces of this compound formation and reaction. Given the difficulty of experimentally handling these transient species, theoretical calculations provide invaluable insights into their structure, stability, and mechanistic pathways. researchgate.netnih.gov

Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods are at the forefront of these investigations. nih.govresearchgate.net These quantum mechanical calculations are used to explore the mechanisms of photochemical conversions, such as the transformation of cyclic dinitrones to dioxaziridines. researchgate.netacs.org For example, computational studies have elucidated the photoconversion of 2,2,4,5-tetramethyl-2H-imidazole-1,3-dioxide, revealing that photo-excitation to the S1 state is followed by a passage through a low-lying conical intersection (S0/S1) to form an oxaziridine (B8769555), which can then be further photo-excited to form cis- and trans-dioxaziridines. researchgate.netresearchgate.net

These models can predict key properties and reaction steps:

Reaction Energetics: Calculations can determine the energy barriers for formation and subsequent reactions, such as the thermal ring-opening of dioxaziridines to nitro compounds. acs.org For instance, the activation barrier for the conversion of nitroso oxides to dioxaziridines was theoretically estimated to be around 45 kcal/mol, explaining why the reaction often requires photochemical initiation. acs.org

Excited-State Pathways: Computational studies can map out the decay pathways from excited states, identifying key features like conical intersections that facilitate the formation of this compound photoproducts. researcher.liferesearcher.liferesearcher.life

Structural and Spectroscopic Prediction: Theoretical models can predict the geometries and vibrational frequencies of dioxaziridines, which aids in the interpretation of experimental spectroscopic data. acs.orgnih.gov

Furthermore, computational methods are being used to predict the properties of novel, and as-yet-unsynthesized, this compound derivatives. For example, DFT calculations have been employed to estimate properties relevant to high-energy-density materials (HEDMs), such as the heat of formation, crystal density, and detonation velocity for trinitromethane (B1605510) derivatives of this compound. researchgate.net The expansion of these multiscale and predictive modeling capabilities will undoubtedly accelerate the discovery of new dioxaziridines and guide experimental efforts toward those with the most promising properties.

Table 1: Computational Methods in this compound Research

| Computational Method | Application in this compound Chemistry | Key Findings | Reference(s) |

|---|---|---|---|

| DFT (B3LYP) | Investigation of structures, energetics, and properties of HEDM candidates. | Predicts high positive heat of formation and detonation properties for certain trinitromethane-substituted dioxaziridines. | researchgate.net |

| CASSCF | Study of photochemical reaction pathways and intermediates. | Characterized triplet nitrenes and nitroso oxides; ruled out dioxaziridines as intermediates in the conversion to p-nitroaniline in one specific case. | nih.gov |

| DFT & TD-DFT | Elucidation of excited states and reaction mechanisms. | Modeled the photoconversion of dinitrones to oxaziridines and subsequently to dioxaziridines via conical intersections. | researchgate.net |

| Ab initio (Hartree-Fock) | Calculation of thermal reaction pathways and stereoelectronics. | Investigated the stereoelectronic course of the conrotatory thermal ring-opening of dioxaziridines to nitro compounds. | acs.org |

Discovery of Novel Reactivity Patterns and Unprecedented Mechanistic Pathways

Research into this compound chemistry is uncovering unique reactivity patterns dominated by their high ring strain. The primary and most well-documented reaction is their thermal decomposition.

The principal mechanistic pathway for dioxaziridines is a thermal conrotatory ring-opening to form the corresponding nitro compounds. acs.org This reaction is typically very fast, even at cryogenic temperatures, underscoring the extreme strain of the three-membered ring. acs.org The reverse reaction, the formation of dioxaziridines from nitroso oxides, is proposed to occur via a photochemical disrotatory ring closure , consistent with orbital symmetry rules for 1,3-dipolar cyclizations. acs.org

Beyond this fundamental transformation, dioxaziridines are being implicated as key unstable intermediates in more complex reaction cascades. For instance, in the gas-phase fragmentation analysis of nitro-fatty acids, a proposed mechanism involves the initial rearrangement of the nitro group, possibly through an unstable This compound ring , to a peroxynitroso species. nih.gov This is followed by a 1,3-cycloaddition and a retro-1,3-cycloaddition (a Criegee-like fragmentation), ultimately leading to the observed product ions. nih.gov

The photochemical isomerization of dinitrones represents another crucial mechanistic pathway where dioxaziridines are formed. africaresearchconnects.com The initial photo-isomerization often yields a nitrone-oxaziridine, which upon further irradiation can convert to a mixture of dioxaziridines. africaresearchconnects.com Computational studies have been instrumental in dissecting these multi-step photochemical pathways, revealing the roles of various excited states and conical intersections that govern the transformation from the dinitrone precursor to the final this compound products. researchgate.netresearchgate.net

The future in this area lies in exploring whether these highly reactive intermediates can be trapped or intercepted by other reagents to forge new chemical bonds, moving beyond their typical unimolecular decomposition. Understanding the factors that control the delicate balance between the formation of dioxaziridines and their subsequent rearrangement or fragmentation will be key to harnessing their synthetic potential.

Potential for Directed Organic Transformations and Catalytic Applications

While the chemistry of the related oxaziridines is rich with applications in oxygen and nitrogen transfer reactions, the potential for dioxaziridines in directed organic synthesis and catalysis is a largely unexplored and speculative frontier. researchgate.net Their inherent instability and high reactivity make them challenging to handle as stoichiometric reagents or to incorporate into catalytic cycles.

Currently, the primary reactivity observed for dioxaziridines is unimolecular ring-opening to form nitro compounds. acs.org There is little to no evidence in the current literature of dioxaziridines being successfully used as, for example, selective oxygen-transfer agents to external substrates in the same way as peroxy acids or dioxiranes.

However, their high energy content has led to theoretical exploration of their use in other fields. Computational studies have suggested that certain substituted dioxaziridines could serve as potent oxidizers in high-energy-density materials (HEDMs) or solid propellants. researchgate.net DFT calculations on trinitromethane derivatives of this compound indicate a high positive oxygen balance and significant detonation velocities and pressures, properties desirable for energetic applications. researchgate.net

The future challenge for synthetic chemists is to design this compound systems with tailored stability and reactivity. Could substituents be installed that temper the rate of unimolecular decomposition, allowing for intermolecular reactions to occur? Could dioxaziridines be generated in situ under conditions where they immediately react with a desired substrate in a controlled manner? While catalytic applications seem distant, the possibility of using them in substrate-directed transformations, where the substrate itself templates the formation and subsequent reaction of the this compound, remains a tantalizing, albeit challenging, goal. The development of chiral catalysts that could generate and react with dioxaziridines enantioselectively is an even more formidable, yet potentially rewarding, long-term objective. nih.gov For now, the application of dioxaziridines remains focused on their role as transient intermediates and their potential in materials science rather than as tools for catalytic organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.